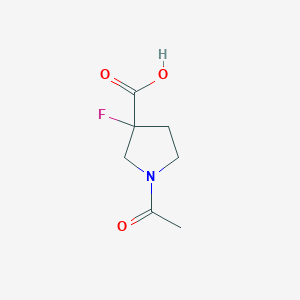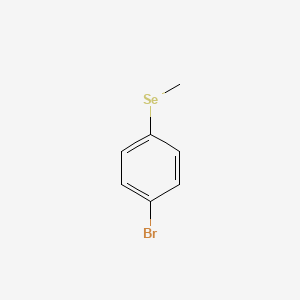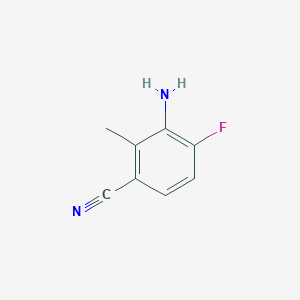![molecular formula C10H13NS2 B13059316 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of a thieno[3,2-c]pyridine core fused with a thiolane ring. The molecular formula of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] is C10H13NS2, and it has a molecular weight of 211.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with thiolane precursors in the presence of a suitable catalyst . The reaction conditions often include heating under reflux in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reactions are typically conducted under controlled temperatures and in solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and halogenated derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] include:
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
- Spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives
Uniqueness
The uniqueness of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] lies in its spiro structure, which imparts distinct chemical and biological properties. The spiro fusion of the thieno[3,2-c]pyridine core with the thiolane ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13NS2 |
|---|---|
Molecular Weight |
211.4 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-thiolane] |
InChI |
InChI=1S/C10H13NS2/c1-4-11-10(3-6-12-7-10)8-2-5-13-9(1)8/h2,5,11H,1,3-4,6-7H2 |
InChI Key |
XKCHPTBYWVAWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCSC2)C3=C1SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13059240.png)
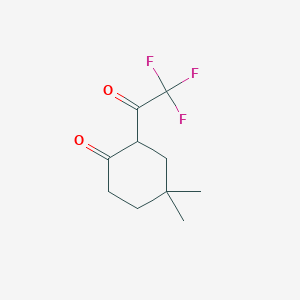
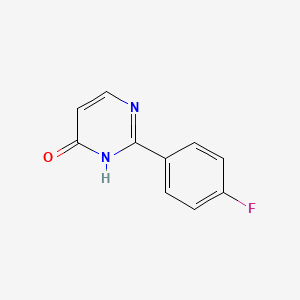
![tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)
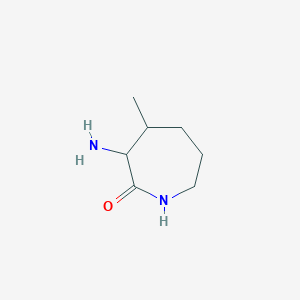
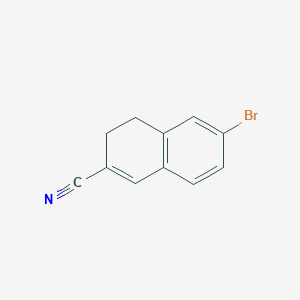
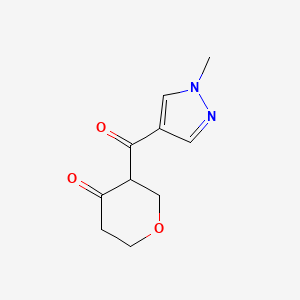
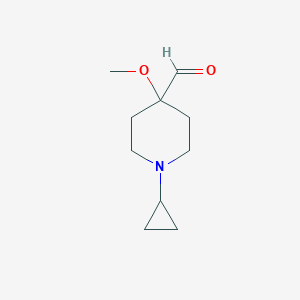
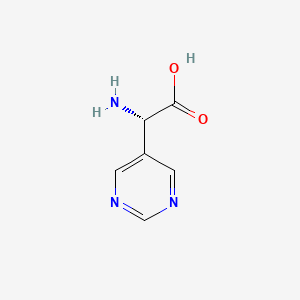
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
